molecular formula C10H13NO2 B8537984 6-Amino-2-hydroxymethylchromane

6-Amino-2-hydroxymethylchromane

Cat. No. B8537984
M. Wt: 179.22 g/mol
InChI Key: MQWNHLIDPINOEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-hydroxymethylchromane is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Amino-2-hydroxymethylchromane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2-hydroxymethylchromane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Amino-2-hydroxymethylchromane

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(6-amino-3,4-dihydro-2H-chromen-2-yl)methanol

InChI

InChI=1S/C10H13NO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6,11H2

InChI Key

MQWNHLIDPINOEX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)N)OC1CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 11.4 grams (61.7 mmol) of 6-aminochroman-2-carboxylic acid in 100 mL of THF was slowly added 6.64 g (122 mmol) of lithium aluminum hydride. The mixture was refluxed for 30 min, then quenched with ethyl acetate and 150 mL of 1 N HCl. Sufficient 12 N HCl was added to completely dissolve all of the inorganic precipitates. The aqueous phase was extracted twice with ethyl acetate, and the organic fractions combined, washed twice with brine, and concentrated in vacuo to an oil. This oil was distilled to afford 9.28 g of 6-amino-2-hydroxymethylchromane as a clear oil that crystallizes on cooling (87.6% yield).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
6.64 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.